![molecular formula C10H10O2S B12591595 4,6-Dimethoxybenzo[b]thiophene CAS No. 346592-25-4](/img/structure/B12591595.png)

4,6-Dimethoxybenzo[b]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

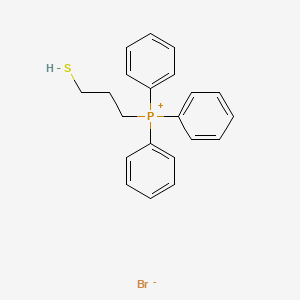

4,6-Dimetoxi benzo[b]tiofeno es un compuesto heterocíclico que presenta un anillo de benceno fusionado a un anillo de tiofeno, con grupos metoxi unidos en las posiciones 4 y 6

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4,6-Dimetoxi benzo[b]tiofeno típicamente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común es la reacción de Gewald, que implica la condensación de azufre, un compuesto α-metileno carbonílico y un éster α-ciano . Otro método incluye la síntesis de Paal-Knorr, que implica la condensación de compuestos 1,4-dicarbonílicos con pentóxido de fósforo (P4S10) como agente sulfurante .

Métodos de producción industrial: La producción industrial de 4,6-Dimetoxi benzo[b]tiofeno puede implicar la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente, optimizadas para el rendimiento y la pureza. La elección del método depende de la disponibilidad de materiales de partida y la escala de producción deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: 4,6-Dimetoxi benzo[b]tiofeno experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas, dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden convertir el anillo de tiofeno en un derivado dihidrotiofeno.

Reactivos y condiciones comunes:

Oxidación: El ácido meta-cloroperbenzoico (m-CPBA) se utiliza comúnmente para reacciones de oxidación.

Reducción: La hidrogenación utilizando paladio sobre carbón (Pd/C) como catalizador es un método típico para la reducción.

Sustitución: La acilación o alquilación de Friedel-Crafts se puede realizar utilizando cloruro de aluminio (AlCl3) como catalizador.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados dihidrotiofeno.

Sustitución: Diversos derivados de benzotiofeno sustituidos.

Aplicaciones Científicas De Investigación

4,6-Dimetoxi benzo[b]tiofeno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Sus derivados han demostrado un potencial como agentes antimicrobianos y anticancerígenos.

Industria: Se utiliza en el desarrollo de semiconductores orgánicos y materiales para dispositivos optoelectrónicos.

Mecanismo De Acción

El mecanismo de acción de 4,6-Dimetoxi benzo[b]tiofeno y sus derivados implica la interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a la interrupción de las membranas celulares microbianas o la inhibición de enzimas clave . En aplicaciones anticancerígenas, puede inducir la apoptosis o inhibir la proliferación celular al dirigirse a vías de señalización específicas .

Compuestos similares:

- 5,6-Dimetoxi benzo[b]tiofeno

- 6,7-Dimetoxi benzo[b]tiofeno

- 4,8-Dimetoxi benzo[1,2-b,4,5-b]ditiofeno

Comparación: 4,6-Dimetoxi benzo[b]tiofeno es único debido a la posición específica de sus grupos metoxi, que pueden influir en su reactividad química y actividad biológica. En comparación con sus análogos, puede exhibir diferentes propiedades electrónicas y efectos estéricos, lo que lo hace adecuado para aplicaciones específicas en ciencia de materiales y química medicinal .

Comparación Con Compuestos Similares

- 5,6-Dimethoxybenzo[b]thiophene

- 6,7-Dimethoxybenzo[b]thiophene

- 4,8-Dimethoxybenzo[1,2-b,4,5-b]dithiophene

Comparison: 4,6-Dimethoxybenzo[b]thiophene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in materials science and medicinal chemistry .

Propiedades

Número CAS |

346592-25-4 |

|---|---|

Fórmula molecular |

C10H10O2S |

Peso molecular |

194.25 g/mol |

Nombre IUPAC |

4,6-dimethoxy-1-benzothiophene |

InChI |

InChI=1S/C10H10O2S/c1-11-7-5-9(12-2)8-3-4-13-10(8)6-7/h3-6H,1-2H3 |

Clave InChI |

COTPODUTNDRVKN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C2C=CSC2=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)

![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)

![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)

![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)